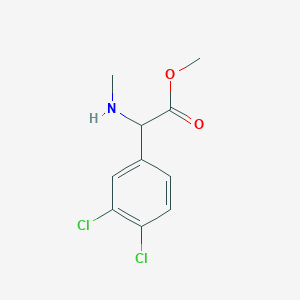

Methyl (3,4-dichlorophenyl)(methylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (3,4-dichlorophenyl)(methylamino)acetate” is a chemical compound with the molecular formula C10H11Cl2NO2 . It is typically used for research purposes.

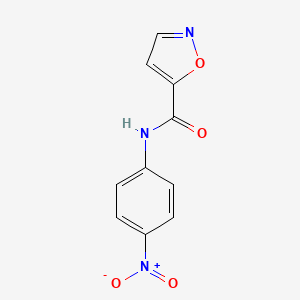

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5,9,13H,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.1. It is typically available in powder form .Applications De Recherche Scientifique

Synthesis and Mechanistic Studies

- Methyl (3,4-dichlorophenyl)(methylamino)acetate serves as a precursor in the synthesis of complex organic compounds. A study detailed the facile synthesis of 3-alkylamino-5-arylthiophenes, demonstrating the compound's utility in creating derivatives with varied substituents, highlighting its role in exploring reaction mechanisms and synthesizing novel organic structures (Kim & Kim, 2000).

Antipathogenic Activity

- Research on thiourea derivatives, including those related to methyl (3,4-dichlorophenyl)(methylamino)acetate, has indicated significant antipathogenic activities. These compounds, characterized by their interaction with bacterial cells, show potential as novel anti-microbial agents with antibiofilm properties, suggesting their application in combating resistant bacterial strains (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Improved Synthesis Methods

- An improved synthesis method for Clopidogrel Sulfate, involving methyl (3,4-dichlorophenyl)(methylamino)acetate, demonstrates the compound's significance in streamlining pharmaceutical production processes. This method offers advantages such as high yield and good quality, suitable for industrialization, showcasing the compound's role in enhancing the efficiency of drug synthesis (Hu Jia-peng, 2012).

Environmental Analysis

- The compound has also been implicated in environmental studies, particularly in the analysis of antifouling agents in seawater. A method for determining biocides and their metabolites, including compounds related to methyl (3,4-dichlorophenyl)(methylamino)acetate, highlights its relevance in environmental monitoring and the assessment of chemical impact on marine ecosystems (G. Gatidou, Anna-Maria Kotrikla, N. Thomaidis, & T. Lekkas, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is closely related to 3,4-dichloromethylphenidate , which acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that Methyl (3,4-dichlorophenyl)(methylamino)acetate may also interact with these neurotransmitter transporters.

Mode of Action

If it acts similarly to 3,4-Dichloromethylphenidate, it may inhibit the reuptake of serotonin, norepinephrine, and dopamine, increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

By analogy with 3,4-dichloromethylphenidate, it may influence the signaling pathways of serotonin, norepinephrine, and dopamine .

Pharmacokinetics

3,4-dichloromethylphenidate, a related compound, is primarily metabolized by the liver and predominantly excreted in the urine . This suggests that Methyl (3,4-dichlorophenyl)(methylamino)acetate may have similar ADME properties.

Result of Action

If it acts like 3,4-Dichloromethylphenidate, it may lead to increased neurotransmission of serotonin, norepinephrine, and dopamine, potentially affecting mood, attention, and other neurological functions .

Propriétés

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6/h3-5,9,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZGIVMULMRHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3,4-dichlorophenyl)(methylamino)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)

methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)

![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)